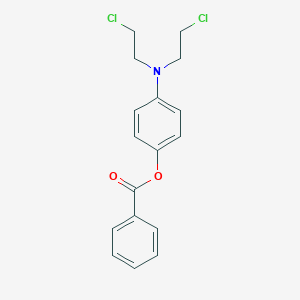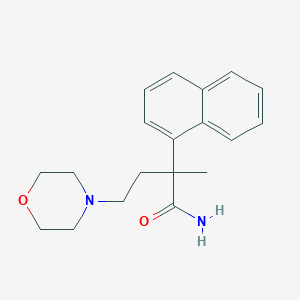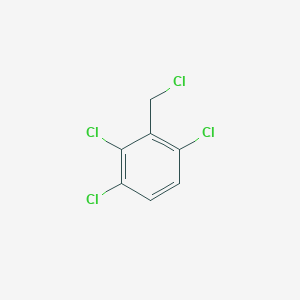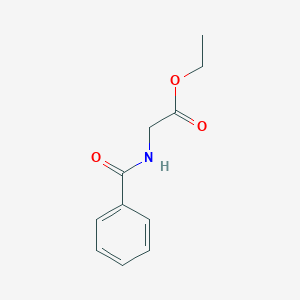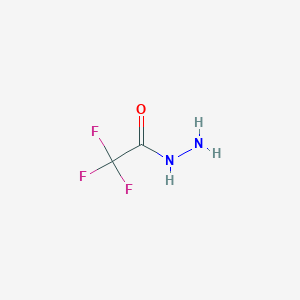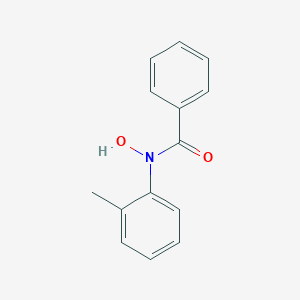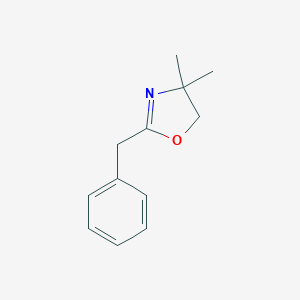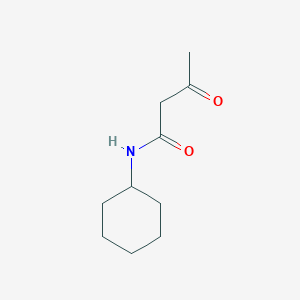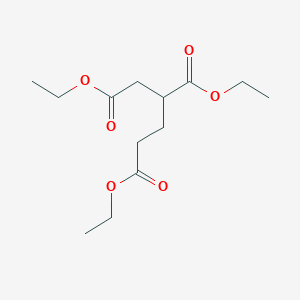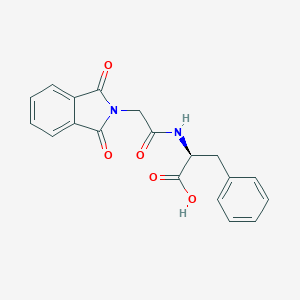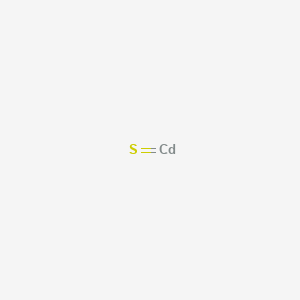
硫化镉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium sulfide is an inorganic compound with the chemical formula CdS. It is a yellow solid that occurs naturally in two different crystal structures: hexagonal greenockite and cubic hawleyite . Cadmium sulfide is primarily used as a pigment and in various optoelectronic applications due to its semiconducting properties .
作用机制
Target of Action
Cadmium sulfide (CdS) primarily targets photosensitive and photovoltaic devices . It is used as a photoresistor , a device whose electrical resistance changes with incident light levels . In the field of nanobiotechnology, CdS nanoparticles have been employed due to their unique properties related to their size and shape .
Mode of Action
Cadmium sulfide interacts with its targets by changing its electrical resistance in response to incident light levels . This property makes it useful in optoelectronics. Additionally, CdS nanoparticles can catalyze the formation of superoxide anions .
Biochemical Pathways
It has been found that cds nanoparticles can induce changes in metabolic pathways in plants, including nitrogen-related and carbon-related metabolic pathways .
Pharmacokinetics
It is known that cds is insoluble in water but soluble in acid . This could impact its bioavailability and distribution in the body or environment.
Result of Action
The primary result of CdS action is the change in electrical resistance in response to light, which is utilized in photosensitive devices . In the context of nanobiotechnology, CdS nanoparticles have shown potential in biosensors, bioimaging, and antibacterial and anticancer applications .
Action Environment
The action of CdS can be influenced by environmental factors. For instance, the efficiency of CdS in photosensitive devices can be affected by the intensity of incident light . In the context of environmental remediation, the effectiveness of CdS in mitigating cadmium toxicity in plants can vary depending on factors such as plant species, concentration of the CdS, and cultivation techniques .
科学研究应用
Cadmium sulfide has a wide range of applications in scientific research:
Optoelectronics: Used in photosensitive and photovoltaic devices due to its semiconducting properties.
Bioimaging: Cadmium sulfide nanoparticles are used in bioimaging due to their good dispersion and efficient light scattering.
Biosensors: Employed in biosensors for detecting various biological molecules.
Antibacterial and Anticancer Applications: Cadmium sulfide nanoparticles exhibit antibacterial and anticancer properties, making them useful in biomedical research.
生化分析
Biochemical Properties
Cadmium sulfide nanoparticles have been popular in the area of biosensors, bioimaging, and antibacterial and anticancer applications . The size and coating components of Cadmium sulfide nanoparticles play a crucial role in their biomedical activities .
Cellular Effects
Cadmium sulfide can catalyze the formation of superoxide anions . This property allows it to exhibit NADH oxidase-like activity and can be coupled with dehydrogenase to realize the recycling of NADH .
Molecular Mechanism
At the molecular level, Cadmium sulfide exerts its effects through the role of the photo-generated holes and the nicotinamide adenine dinucleotide (NADH) oxidation promoted by superoxide anion .
Metabolic Pathways
Cadmium sulfide interacts with the biological respiratory chain. It shows oxidizing capacity for NADH and reducing capacity for cytochrome c .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium sulfide can be synthesized through several methods, including chemical precipitation, solvothermal synthesis, and mechanochemical synthesis. One common method involves reacting cadmium acetate with sodium sulfide under controlled conditions . Another approach uses cadmium nitrate and a sulfurizing agent in a solvothermal process .
Industrial Production Methods: In industrial settings, cadmium sulfide is often produced by treating cadmium solutions with soluble sulfides.
化学反应分析
Types of Reactions: Cadmium sulfide undergoes various chemical reactions, including:
Oxidation: Cadmium sulfide can be oxidized to cadmium sulfate in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental cadmium and hydrogen sulfide under reducing conditions.
Substitution: Cadmium sulfide can react with other sulfides or halides to form different cadmium compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Sulfides or halides under appropriate conditions.
Major Products:
Oxidation: Cadmium sulfate.
Reduction: Elemental cadmium and hydrogen sulfide.
Substitution: Various cadmium compounds depending on the reactants used.
相似化合物的比较
- Zinc sulfide
- Mercury sulfide
- Cadmium selenide
- Cadmium telluride
Cadmium sulfide’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
1306-23-6 |
|---|---|
分子式 |
CdS |
分子量 |
144.48 g/mol |
IUPAC 名称 |
cadmium(2+);sulfide |
InChI |
InChI=1S/Cd.S/q+2;-2 |
InChI 键 |
FRLJSGOEGLARCA-UHFFFAOYSA-N |
SMILES |
S=[Cd] |
规范 SMILES |
[S-2].[Cd+2] |
颜色/形态 |
Yellow-orange hexagonal crystals Light-yellow or orange-colored cubic or hexagonal crystals. Yellow or brown powder Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures. |
密度 |
Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm 4.8 g/cm³ |
熔点 |
approximately 1480 °C |
Key on ui other cas no. |
1306-23-6 68859-25-6 |
物理描述 |
LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER. |
Pictograms |
Irritant; Health Hazard |
溶解度 |
Soluble in acid Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3. Forms a colloid in hot water Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S Insoluble In water Solubility in water (18 °C): 0.13 mg/100 g Solubility in water: none |
同义词 |
Biocadmio cadmium sulfide |
产品来源 |
United States |
Q1: What is the chemical formula and molecular weight of Cadmium Sulfide?
A1: Cadmium Sulfide is represented by the chemical formula CdS. Its molecular weight is 144.48 g/mol.
Q2: What are the characteristic spectroscopic features of CdS?
A2: Cadmium Sulfide exhibits strong absorption in the ultraviolet region with observable blue shifts. [] Electron paramagnetic resonance (EPR) spectroscopy reveals a g value and hyperfine splitting constant for Manganese (II)-doped CdS that remain relatively consistent across various material forms (powder, thin film, superlattice). [] Infrared birefringence spectra measurements have been conducted for CdS from 2.5 to 16.5 μm, revealing similarities to Cadmium Selenide and suggesting their potential for creating achromatic IR retarders. []
Q3: How does the crystal structure of CdS influence its properties?
A3: Cadmium Sulfide can exist in both hexagonal and cubic crystal structures. [] The presence of characteristic defects in the crystal structure of CdS significantly impacts the luminescence and output characteristics of uncooled lasers based on CdS single crystals. [] For instance, radiation annealing of mechanically polished CdS crystals can lead to a 2-3 fold increase in laser efficiency. []
Q4: How is CdS used in photoelectrochemical applications?
A4: Cadmium Sulfide is a promising material for photoelectrochemical electrodes due to its semiconducting properties. Three-dimensional graphene foam composite nano-cadmium sulfide photoelectrochemical electrodes have been successfully prepared using chemical vapor deposition. [] The conductive network and large surface area of the graphene foam enhance electron transport and reduce photocurrent loss in these electrodes. []
Q5: Can CdS be incorporated into polymer matrices?
A6: Yes, CdS can be effectively encapsulated within various polymers such as poly(methylmethacrylate), polystyrene, and poly(vinylcarbazole) using encapsulating polymerization. [] This encapsulation imparts a remarkable light-sensitive effect to the composite material. [] Notably, CdS encapsulated in poly(methylmethacrylate) demonstrates significant light sensitivity dependent on the encapsulation rate. []
Q6: How does doping affect the properties of CdS nanomaterials?
A7: Doping CdS with elements like Zinc (Zn) can significantly alter its properties. For instance, Zn-doping in CdS nanobelts leads to bright yellow-light generation through band-edge and deep-trap-state emissions. [] By adjusting the Zn concentration and pumping power, the color and brightness of the emitted light can be finely tuned, even reaching the sodium-yellow line at 589 nm. [] Furthermore, Zn doping can enhance electron carrier mobility in light-emitting devices based on CdS nanoparticles and ruthenium (II) bipyridine complexes. []
Q7: What methods are employed to synthesize CdS nanostructures?
A7: Several methods have been developed for the controlled synthesis of CdS nanostructures, including:
- Aqueous Shape-Controlled Synthesis: This approach utilizes cadmium acetate and thioacetamide as starting materials, with different surfactants used to control morphology. By employing surfactants like PEG-400 and anion dodecylbenzenesulfonate, researchers have achieved sphere-like hierarchical and rod-shaped CdS nanostructures, respectively. []
- Template-Directed Synthesis: Utilizing two-dimensional layered materials as templates enables the controlled growth of CdS nanorods. [] The interlayer radicals and space within the layered materials provide spatial definition, leading to CdS nanorods with uniform distribution and controllable size. []
- Chemical Co-precipitation: This versatile method facilitates the synthesis of CdS nanoparticles by reacting cadmium (II) chloride and sodium sulfide. Characterization techniques such as powder X-ray diffraction, scanning electron microscopy, ultraviolet spectroscopy, and Fourier transform infrared spectroscopy confirm the formation of well-crystallized CdS nanoparticles. []
- Hydrothermal Interaction Technique: This technique allows for controlled synthesis of CdS nanoparticles with varying sizes by adjusting the concentration of dopants like zinc acetate. [] Increasing zinc acetate concentration generally leads to a decrease in nanoparticle size and shifts in diffraction peaks, highlighting its influence on structural properties. []
Q8: What are the unique properties of CdS hollow spheres?
A9: Nanograde Cadmium Sulfide hollow spheres, synthesized using polyethylene glycol as a structure-directing agent, exhibit a narrow size distribution and favorable reproducibility. [] The diameter of these hollow spheres can be tuned from 5 to 30 nm by adjusting the polyethylene glycol concentration during synthesis. []
Q9: How does the size of CdS nanoparticles influence their properties?
A10: The size of CdS nanoparticles significantly impacts their optical and electronic properties due to quantum confinement effects. For instance, smaller CdS nanoparticles exhibit a blue shift in their UV-Vis absorption spectra compared to larger particles. [] Moreover, the size of CdS nanoparticles plays a crucial role in determining their toxicity and environmental impact. Studies have shown that smaller CdS nanoparticles (< 5 nm) exhibit greater toxicity compared to larger particles at the same mass concentration. []
Q10: What are the known toxicological effects of CdS?
A11: Cadmium Sulfide nanoparticles, particularly those with smaller sizes (< 5 nm), have been shown to induce reproductive toxicity in male mice. [] Exposure to CdS nanoparticles leads to cadmium accumulation in the testes, resulting in testicular damage, decreased testosterone levels, and alterations in the expression of key enzyme genes involved in testosterone synthesis. [] Additionally, CdS nanoparticles can induce genotoxic effects in plants, such as rucola (Eruca sativa Mill.), affecting cell ploidy, mitotic index, and causing DNA damage. []
Q11: What are the environmental concerns associated with CdS?
A12: The use of Cadmium Sulfide raises environmental concerns due to the potential release of cadmium, a known toxic heavy metal. Sustainable practices emphasize responsible waste management and recycling strategies to minimize the environmental impact of CdS. [, ] Research is ongoing to explore alternative materials with comparable properties but lower toxicity profiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



